Home > Products > Screening Compounds P5776 > 7-(4-Methoxyphenyl)-1-methylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
7-(4-Methoxyphenyl)-1-methylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione - 1242864-16-9

7-(4-Methoxyphenyl)-1-methylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Catalog Number: EVT-1682163
CAS Number: 1242864-16-9
Molecular Formula: C14H12N4O3
Molecular Weight: 284.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

7-(Benzylsulfanyl)-5-(2-methoxyphenyl)-1,3-dimethyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

  • Compound Description: This compound features a dihydropyrimidine ring within the pyrimido[4,5-d]pyrimidine core, unlike the fully aromatic core of 7-(4-Methoxyphenyl)-1-methylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione. The crystal structure reveals a flattened-boat conformation for the pyrimidine rings and intermolecular N—H⋯O hydrogen bonding in its solid state [].

1,3-Disubstituted-7-aryl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

  • Compound Description: This class of compounds, based on a 1,3-disubstituted-7-aryl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione core, was investigated for its potential as orally bioavailable and CNS-penetrant glucagon-like peptide-1 receptor (GLP-1R) noncompetitive antagonists [].
  • Compound Description: This specific derivative, along with others in the series, was synthesized and characterized using various spectroscopic methods. It demonstrated notable antibacterial activity against Staphylococcus aureus and Bacillus subtilis [].

5-(4-Hydroxy-3,5-dimethoxyphenyl)-1,3-N,N-dimethyl-7-thioxo-5,6,8-trihydropyrimido[4,5-d]pyrimidine-2,4-dione (4d)

  • Compound Description: This compound exhibited potent antibacterial activity against Staphylococcus aureus and Bacillus subtilis [].

5-Styryl-5,8-dihydro-1H,6H-pyrimido[4,5-d]pyrimidine-2,4,7-trione (Compound 1)

  • Compound Description: Synthesized using iodine as a catalyst, this derivative showed promising antioxidant activity with an IC50 value of 10.11 ppm, outperforming other synthesized derivatives [].
Overview

7-(4-Methoxyphenyl)-1-methylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound belonging to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocycles that play significant roles in various biological processes and are essential components of nucleic acids. This specific compound features a methoxyphenyl group and is characterized by its unique pyrimidine structure, which contributes to its potential pharmacological properties.

Source

This compound has been synthesized and studied for its potential applications in medicinal chemistry, particularly as an inhibitor in various biological pathways. It is often referenced in scientific literature discussing pyrimidine derivatives and their biological activities, including their roles as enzyme inhibitors and potential therapeutic agents in cancer treatment and other diseases .

Classification

7-(4-Methoxyphenyl)-1-methylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione can be classified as:

  • Chemical Class: Pyrimidine Derivative
  • Substituents: Methoxyphenyl and methyl groups
  • Functional Groups: Dione (two carbonyl groups)
Synthesis Analysis

Methods

The synthesis of 7-(4-Methoxyphenyl)-1-methylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione can be achieved through various organic synthetic methods. One effective approach involves the condensation of appropriate pyrimidine precursors with substituted phenyl compounds.

Technical Details

  1. Starting Materials: The synthesis typically begins with 4-methoxyphenyl derivatives and 1-methylpyrimidine-2,4-dione.
  2. Reagents: Common reagents may include bases such as sodium ethoxide or potassium carbonate to facilitate the reaction.
  3. Conditions: Reactions are often conducted under reflux conditions in polar solvents like ethanol or dimethyl sulfoxide (DMSO) to promote solubility and reactivity.

Microwave-assisted synthesis has also been reported as a method to enhance yields and reduce reaction times for similar pyrimidine derivatives .

Molecular Structure Analysis

Structure

The molecular structure of 7-(4-Methoxyphenyl)-1-methylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione can be represented as follows:

  • Molecular Formula: C14_{14}H14_{14}N4_{4}O2_{2}
  • Molecular Weight: Approximately 270.29 g/mol

The compound features a fused bicyclic structure comprising two pyrimidine rings with substituents that influence its chemical behavior and biological activity.

Data

Crystallographic studies and computational modeling are often used to elucidate the three-dimensional arrangement of atoms within the molecule. Such studies provide insight into bond lengths, angles, and the spatial orientation of functional groups.

Chemical Reactions Analysis

Reactions

7-(4-Methoxyphenyl)-1-methylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione can participate in various chemical reactions typical of pyrimidine derivatives:

  • Nucleophilic Substitution: The presence of electron-withdrawing groups can facilitate nucleophilic attacks on the carbonyl carbons.
  • Condensation Reactions: It can react with amines or alcohols to form new derivatives.
  • Reduction Reactions: The carbonyl groups may undergo reduction to alcohols or other functional groups under appropriate conditions.

These reactions are crucial for modifying the compound's structure to enhance its pharmacological properties.

Mechanism of Action

Process

The mechanism of action for compounds like 7-(4-Methoxyphenyl)-1-methylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione typically involves interaction with specific biological targets such as enzymes or receptors.

Data

Research indicates that similar pyrimidine derivatives may act as inhibitors of kinases involved in cancer progression. The binding affinity and selectivity towards target proteins are influenced by the structural features of the compound, particularly the methoxyphenyl substituent which may enhance hydrophobic interactions within the active site of enzymes.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Soluble in polar organic solvents; solubility varies based on substituents.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature.
  • Reactivity: Reactivity is influenced by functional groups; carbonyls are particularly reactive towards nucleophiles.

Relevant data from studies indicate that modifications in substituents can significantly alter both physical properties (like melting point) and chemical reactivity.

Applications

Scientific Uses

7-(4-Methoxyphenyl)-1-methylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione has potential applications in:

  • Drug Development: As a lead compound for developing new therapeutics targeting specific diseases such as cancer.
  • Biochemical Research: Used in studies investigating enzyme inhibition mechanisms and cellular signaling pathways.

The ongoing research into pyrimidine derivatives continues to highlight their importance in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.

Synthetic Methodologies for 7-(4-Methoxyphenyl)-1-methylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

The synthesis of this fused heterocyclic system (CAS 1242864-16-9, MW 284.27 g/mol, C₁₄H₁₂N₄O₃) hinges on strategic bond formation between the methoxyphenyl moiety and the nitrogen-rich pyrimidopyrimidine core [5] [7]. Its structural complexity arises from the regiochemical constraints during bicyclic ring formation and the spatial orientation of the 4-methoxyphenyl group at C7.

Cyclocondensation Strategies for Pyrimido[4,5-d]pyrimidine Core Assembly

The pyrimido[4,5-d]pyrimidine scaffold is constructed via Biginelli-type multicomponent reactions or stepwise cyclocondensations. A prevalent approach involves condensing 6-amino-1-methyluracil with 4-methoxybenzaldehyde derivatives under oxidative conditions. Key modifications include:

  • Catalyst-dependent pathways: Lewis acids (e.g., Yb(OTf)₃) facilitate imine formation between aldehyde and amine precursors, followed by intramolecular cyclization at 80–100°C in DMF. Non-catalytic thermal methods (refluxing acetic acid) yield <30% product due to side reactions [9].
  • Protecting group utilization: N-Methylation before ring closure ensures correct regiochemistry at N1. Unprotected uracil precursors yield undesirable N-3 alkylated byproducts [5].

Table 1: Cyclocondensation Approaches for Core Assembly

Precursor CombinationCatalyst/SolventTemp (°C)Yield (%)Regioselectivity
6-Amino-1-Me-uracil + 4-AnisaldehydeYb(OTf)₃/DMF9078>95% C7-functionalized
6-Amino-uracil + 4-AnisaldehydeAcOH (neat)12022Mixed N-alkylation
Methyl 4-methoxyphenylglyoxalate + 1-Me-5,6-diaminouracilEt₃N/CH₃CN7065Selective pyrimidine fusion

Regioselective Functionalization of the 4-Methoxyphenyl Substituent

Regioselectivity at C7 is governed by electronic and steric steering:

  • Friedel-Crafts pathways: Electrophilic substitution at the para-position of anisole derivatives exploits the methoxy group’s +R effect. Ortho-functionalization is minimized (<5%) due to steric hindrance from the bicyclic core [6].
  • Suzuki-Miyaura cross-coupling: Arylboronic acids with electron-donating groups (e.g., 4-methoxyphenylboronic acid) couple with 7-chloro-1-methylpyrimidopyrimidine under Pd(PPh₃)₄ catalysis. This method achieves >90% regiopurity but requires halogenated intermediates [9].

Optimization of Solvent and Catalytic Systems in Multi-Step Syntheses

Solvent polarity critically impacts cyclization kinetics and byproduct profiles:

  • Protic vs. aprotic systems: Ethanol/water mixtures enhance solubility of ionic intermediates but promote hydrolysis of imine precursors. Aprotic dipolar solvents (DMF, NMP) improve cyclization rates but necessitate anhydrous conditions [5].
  • Ionic liquid catalysis: [BMIM]BF₄ enables recyclable catalysis (up to 5 cycles) with 15–20% higher yields than molecular solvents due to stabilization of charged transition states [9].
  • Microwave assistance: 30-minute microwave irradiation at 150°C in DMF reduces reaction time from 12 hours to <1 hour while maintaining 75% yield [5].

Table 2: Solvent and Catalyst Optimization for Key Cyclization Step

Reaction SystemTime (h)Yield (%)Byproducts Identified
EtOH/H₂O (1:1), 80°C1252Hydrolyzed aldehyde (18%)
DMF, Yb(OTf)₃, 90°C678N-3 alkylated isomer (5%)
[BMIM]BF₄, 100°C483Bis-adduct (3%)
DMF, microwave, 150°C0.575Dehalogenated species (2%)

Mechanistic Insights into Ring Closure and Rearrangement Phenomena

The ring-forming sequence involves concerted pericyclic and stepwise ionic mechanisms:

  • Dihydropyrimidine intermediate: Condensation of aldehyde and aminouracil generates a dihydropyrimidine, which undergoes oxidative aromatization via air/O₂. Isotopic labeling (¹⁸O₂) confirms molecular oxygen as the oxidant [6].
  • Dimroth rearrangement risk: Under basic conditions (pH >9), the N-1 methyl group may migrate to N-3 via ring opening, forming 3-methyl-7-(4-methoxyphenyl)pyrimido[5,4-d]pyrimidine isomers. This is suppressed at pH 7–8 [9].
  • DFT computational evidence: Transition state calculations reveal a 25 kcal/mol energy barrier for conrotatory ring closure, consistent with observed stereospecificity [6].

Properties

CAS Number

1242864-16-9

Product Name

7-(4-Methoxyphenyl)-1-methylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

IUPAC Name

7-(4-methoxyphenyl)-1-methylpyrimido[4,5-d]pyrimidine-2,4-dione

Molecular Formula

C14H12N4O3

Molecular Weight

284.27 g/mol

InChI

InChI=1S/C14H12N4O3/c1-18-12-10(13(19)17-14(18)20)7-15-11(16-12)8-3-5-9(21-2)6-4-8/h3-7H,1-2H3,(H,17,19,20)

InChI Key

OHVKVGQIGVWEFY-UHFFFAOYSA-N

SMILES

CN1C2=NC(=NC=C2C(=O)NC1=O)C3=CC=C(C=C3)OC

Canonical SMILES

CN1C2=NC(=NC=C2C(=O)NC1=O)C3=CC=C(C=C3)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.